3-(Fluoromethyl)oxetane-3-carboxylic acid 3-(Fluoromethyl)oxetane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1545011-97-9
VCID: VC5663651
InChI: InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8)
SMILES: C1C(CO1)(CF)C(=O)O
Molecular Formula: C5H7FO3
Molecular Weight: 134.106

3-(Fluoromethyl)oxetane-3-carboxylic acid

CAS No.: 1545011-97-9

Cat. No.: VC5663651

Molecular Formula: C5H7FO3

Molecular Weight: 134.106

* For research use only. Not for human or veterinary use.

3-(Fluoromethyl)oxetane-3-carboxylic acid - 1545011-97-9

Specification

CAS No. 1545011-97-9
Molecular Formula C5H7FO3
Molecular Weight 134.106
IUPAC Name 3-(fluoromethyl)oxetane-3-carboxylic acid
Standard InChI InChI=1S/C5H7FO3/c6-1-5(4(7)8)2-9-3-5/h1-3H2,(H,7,8)
Standard InChI Key WVQIOKGYJAEVMH-UHFFFAOYSA-N
SMILES C1C(CO1)(CF)C(=O)O

Introduction

Synthesis and Scalability

Oxidative Methods

The synthesis of 3-(fluoromethyl)oxetane-3-carboxylic acid is typically achieved through oxidation of 3-hydroxymethyl-oxetane precursors. A palladium- or platinum-catalyzed oxidation in aqueous alkaline media with oxygen or air is a widely used method. For example, 3-methyl-3-hydroxymethyl-oxetane undergoes oxidation in 2.2M NaOH with a Pd/C catalyst at 80°C under oxygen atmosphere, yielding 3-methyl-oxetane-3-carboxylic acid with >95% purity . Fluorination is subsequently introduced via deoxofluorination or nucleophilic substitution. Morpholine-DAST (morph-DAST) at –78°C has been employed to convert tertiary alcohols to fluorinated derivatives, enabling gram-scale synthesis .

Table 1: Key Synthetic Routes for 3-(Fluoromethyl)oxetane-3-carboxylic Acid

StepReagents/ConditionsYield (%)Reference
Oxidation of alcoholPd/C, O₂, 80°C, NaOH85–97
FluorinationMorph-DAST, –78°C60–75
PurificationAcidification, solvent extraction>95 purity

Challenges in Fluorination

Fluorination steps often face regioselectivity issues. For instance, fluoroiodination of methylene oxetanes proceeds with low selectivity, but optimized conditions using LDA-mediated condensations yield 3-fluoro-3-iodomethyl oxetanes as single diastereomers . Stability concerns during elimination reactions are mitigated by low-temperature reductions (–30°C) and careful control of reaction stoichiometry .

Physicochemical Properties

Acidity and Electronic Effects

The oxetane ring and fluoromethyl group synergistically reduce pKa values. Compared to cyclopropane analogs, the oxetane core lowers pKa by >1 unit, while fluorination further decreases it by 2.5–3 units . For example:

  • 3-(Fluoromethyl)oxetane-3-carboxylic acid: pKa ≈ 2.1

  • Non-fluorinated oxetane analog: pKa ≈ 4.3

  • Cyclopropane carboxylic acid: pKa ≈ 4.8

This enhanced acidity improves hydrogen-bonding capacity, making the compound a potent bioisostere for carboxylic acids in protease inhibitors .

Table 2: Comparative Physicochemical Data

CompoundLogPpKaMetabolic Stability (% remaining at 15 min)
3-(Fluoromethyl)oxetane-3-carboxylic acid0.82.195–98
3-Methyloxetane-3-carboxylic acid0.34.380–85
Cyclopropane carboxylic acid–0.24.860–70

Applications in Drug Design

Bioisosteric Replacement

The compound’s planar oxetane ring and fluorine’s electronegativity make it a versatile bioisostere. In kinase inhibitors, it replaces carboxylic acids to reduce off-target binding while maintaining potency. For example, in a Janus kinase (JAK) inhibitor series, substitution with 3-(fluoromethyl)oxetane-3-carboxylic acid improved selectivity by 10-fold compared to carboxylic acid analogs .

Metabolic Stability

Microsomal stability studies show >95% of the compound remains intact after 15 minutes, compared to 60–70% for cyclopropane derivatives . The fluoromethyl group’s inductive effect stabilizes the oxetane ring against enzymatic degradation, addressing common issues with oxetane lability .

Future Directions

Ongoing research focuses on enantioselective synthesis and computational modeling to predict substitution effects on target binding. The compound’s utility in PROTACs (proteolysis-targeting chimeras) and covalent inhibitors is under exploration, leveraging its stability and tunable reactivity .

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